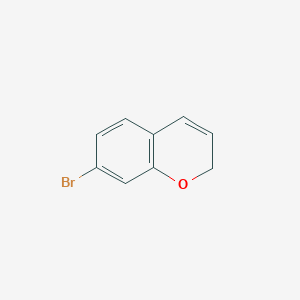

7-bromo-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

7-bromo-2H-chromene |

InChI |

InChI=1S/C9H7BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 |

InChI Key |

MNJLDIKNZUZLEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-2H-chromene: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-2H-chromene, a halogenated derivative of the versatile 2H-chromene scaffold. Due to the significant interest in chromene derivatives for their wide-ranging pharmacological activities, this document consolidates available data on the chemical structure, properties, synthesis, and potential biological applications of this compound and its closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Structure and Identification

This compound is a heterocyclic organic compound with a bromine atom substituted at the 7th position of the 2H-chromene core.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrO |

| CAS Number | 2088031-89-5 |

| Canonical SMILES | C1C=C(OC2=C1C=C(C=C2)Br) |

| InChI Key | YWJPUJWHQIOJRM-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed and Experimental Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | 211.06 (Computed) | Not Reported | Not Reported | Not Reported |

| 6-bromo-2H-chromene | 211.06 (Computed) | Not Reported | Not Reported | Not Reported |

| 7-bromo-4-methyl-2H-chromen-2-one | 239.06[1] | 158-160 | Not Reported | Not Reported |

| 6-bromo-4-chloro-2H-chromene | 245.51 (Computed) | Not Reported | Not Reported | Not Reported |

Synthesis of this compound Derivatives

The synthesis of the 2H-chromene scaffold can be achieved through several established methods. A common approach for the synthesis of bromo-substituted chromenes involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone. The Pechmann condensation is a widely used method for the synthesis of coumarins (2-oxo-2H-chromenes), which can be further modified. Another versatile method involves the reaction of chroman-4-ones with phosphorus tribromide (PBr₃).

General Experimental Protocol: Synthesis of 4-Bromo-2H-chromenes from Chroman-4-ones

This protocol is adapted from a general method for the synthesis of 4-bromo-2H-chromenes and can be modified for the synthesis of 7-bromo analogs by starting with the appropriately substituted chroman-4-one.

Workflow for the Synthesis of 4-Bromo-2H-chromenes:

Figure 2: General workflow for the synthesis of 4-bromo-2H-chromenes.

Detailed Methodology:

-

Reaction Setup: A solution of the desired chroman-4-one (e.g., 7-bromo-chroman-4-one) is prepared in a suitable solvent.

-

Reagent Addition: Phosphorus tribromide (PBr₃) is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4-bromo-2H-chromene.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The protons on the pyran ring will show characteristic signals, with the olefinic protons appearing as doublets and the methylene protons as a multiplet. The bromine substitution will influence the chemical shifts of the adjacent aromatic protons. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-160 ppm. The olefinic carbons of the pyran ring will appear around δ 120-130 ppm, and the methylene carbon will be observed at a higher field. The carbon atom attached to the bromine will show a characteristic chemical shift. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage. A peak corresponding to the C-Br stretching will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom, will be observed. Fragmentation patterns will likely involve the loss of bromine and cleavage of the pyran ring. |

Biological Activities and Potential Applications in Drug Development

The chromene scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom can significantly modulate the pharmacological properties of the parent molecule, often enhancing its potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromo-substituted chromene derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.

Table 4: Reported Anticancer Activities of Bromo-Chromene Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | Various | Potent tubulin inhibitor | [2] |

| Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | Various | Bcl-2 protein inhibitor, apoptosis inducer | [2] |

| Benzochromene derivatives | MCF-7, HCT-116, HepG-2 | Cytotoxic activity | [3] |

Plausible Signaling Pathway for Anticancer Activity:

Based on the known mechanisms of related compounds, this compound could potentially exert its anticancer effects through the induction of apoptosis.

Figure 3: A potential signaling pathway for the anticancer activity of this compound.

Antimicrobial Activity

Bromo-substituted chromenes have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The lipophilic nature of the bromine atom can facilitate the transport of the molecule across microbial cell membranes.

Table 5: Reported Antimicrobial Activities of Bromo-Chromene Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives | Enterococcus faecalis, Pseudomonas aeruginosa | Strong inhibition | [4] |

| Indolyl-4H-chromene derivatives | Gram-positive and Gram-negative bacteria | MIC values of 10-25 µg/mL | [5] |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Workflow for the MTT Assay:

Figure 4: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.5%) and a vehicle control.

-

Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

Formazan Formation: The plate is incubated for another 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Agar Diffusion Assay for Antimicrobial Activity

The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[7]

Workflow for the Agar Diffusion Assay:

Figure 5: Workflow for the agar diffusion antimicrobial assay.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

-

Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are aseptically created in the agar.

-

Compound Application: A known concentration of this compound dissolved in a suitable solvent is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

-

Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this particular compound is limited, the extensive research on related bromo-chromene derivatives highlights its significant potential in anticancer and antimicrobial applications. This technical guide provides a foundational resource for researchers, summarizing the key chemical and biological aspects of this compound class and offering detailed experimental protocols to facilitate further investigation and drug development efforts. Future research should focus on the targeted synthesis of this compound, a thorough evaluation of its physicochemical and toxicological properties, and a comprehensive investigation of its biological activities and mechanisms of action.

References

- 1. rsc.org [rsc.org]

- 2. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

7-bromo-2H-chromene CAS number and molecular weight

An In-depth Technical Guide to 7-bromo-2H-chromene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a benzene ring fused to a pyran ring, with a bromine substituent on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261679-35-6 | PubChem |

| Molecular Formula | C₉H₇BrO | PubChem[1] |

| Molecular Weight | 211.05 g/mol | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound

The synthesis of 2H-chromenes can be achieved through various catalytic methodologies.[2] A common approach involves the cyclization of appropriately substituted phenols. For this compound, a plausible synthetic route would start from a brominated phenol derivative.

Representative Experimental Protocol: Synthesis of a 2H-Chromene Derivative

While a specific protocol for this compound is not detailed in the provided search results, a general method for synthesizing 2H-chromenes involves the reaction of a salicylaldehyde with an alkenyl boronic acid in the presence of an amine, followed by heating to induce cyclization.[3]

Step 1: Formation of Aminophenol Intermediate A mixture of the salicylaldehyde derivative (1 equivalent), an appropriate alkenyl boronic acid (1.2 equivalents), and an amine (1.2 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature.

Step 2: Cyclization to 2H-Chromene The reaction mixture is then heated to reflux to promote the cyclization of the aminophenol intermediate to the corresponding 2H-chromene.

Step 3: Purification The crude product is purified using standard techniques such as column chromatography to yield the pure 2H-chromene.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2H-chromenes.

Chemical Reactivity and Potential Transformations

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the aromatic ring is a key functional group that can participate in various cross-coupling reactions.

Potential Reactions of this compound

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond at the 7-position.

-

Heck Coupling: Reaction with alkenes using a palladium catalyst to introduce an alkenyl substituent.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

-

Reactions of the Pyran Ring: The double bond in the pyran ring can undergo reactions such as hydrogenation or epoxidation.

Reactivity Diagram

Caption: Potential chemical transformations of this compound.

Biological Activity and Applications

The 2H-chromene scaffold is a prominent structural motif in a wide array of biologically active molecules, including natural products and synthetic compounds.[2][4] Derivatives of 2H-chromene have demonstrated a broad spectrum of pharmacological activities.

Table 2: Reported Biological Activities of Chromene Derivatives

| Activity | Description |

| Anticancer | Certain 2H- and 4H-chromene derivatives have shown significant cytotoxic activity against various human cancer cell lines.[5][6] Some compounds have exhibited inhibitory effects on enzymes like aromatase, which is a target in breast cancer therapy.[6] |

| Antibacterial | Derivatives of 6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antibacterial properties, with some showing strong inhibition against both Gram-positive and Gram-negative bacteria.[7] |

| Anticoagulant | The coumarin scaffold, a close relative of the chromene core, is well-known for its anticoagulant properties.[8] |

| Anti-inflammatory | Chromene derivatives have been investigated for their anti-inflammatory potential.[8] |

| Antiviral | Some chromene-containing compounds have been reported to possess antiviral activity.[8] |

The presence of a bromine atom in this compound provides a handle for further chemical modifications, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The diverse biological activities associated with the chromene core suggest that derivatives of this compound could be explored for the development of new drugs in various therapeutic areas.

References

- 1. This compound | C9H7BrO | CID 90958263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 7-bromo-2H-chromene: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the characterization of 7-bromo-2H-chromene. Due to a lack of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values for this compound and experimental data for the closely related compound, 7-bromo-4-methyl-2H-chromen-2-one. This information is intended to serve as a reference point for researchers engaged in the synthesis and characterization of related chemical entities.

Data Presentation

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 4.8 - 5.2 |

| H-3 | 5.7 - 6.1 |

| H-4 | 6.4 - 6.8 |

| H-5 | 7.2 - 7.6 |

| H-6 | 7.0 - 7.4 |

| H-8 | 6.8 - 7.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 65 - 70 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| C-7 | 115 - 120 |

| C-8 | 118 - 122 |

| C-8a | 150 - 155 |

Experimental Spectroscopic Data for 7-bromo-4-methyl-2H-chromen-2-one

To provide a tangible reference, the following tables summarize the experimental spectroscopic data for the related compound, 7-bromo-4-methyl-2H-chromen-2-one. It is crucial to note the structural differences, namely the presence of a carbonyl group at C-2 and a methyl group at C-4, which significantly influence the spectral data.

Table 3: ¹H NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ | 2.41 | s |

| H-3 | 6.23 | d |

| H-5 | 7.73 | d |

| H-6 | 7.03 | dd |

| H-8 | 7.09 | d |

Solvent: DMSO-d₆

Table 4: ¹³C NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

| Carbon | Chemical Shift (ppm) |

| CH₃ | 18.1 |

| C-3 | 111.4 |

| C-4 | 153.4 |

| C-4a | 113.7 |

| C-5 | 126.6 |

| C-6 | 119.7 |

| C-7 | 128.8 |

| C-8 | 112.4 |

| C-8a | 154.6 |

| C-2 (C=O) | 160.0 |

Solvent: DMSO-d₆

Table 5: IR and MS Data for 7-bromo-4-methyl-2H-chromen-2-one

| Spectroscopic Technique | Key Peaks/Values |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=C stretch) |

| MS (m/z) | M⁺ and M⁺+2 isotopic pattern for bromine |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75, 100, or 125 MHz, respectively.

-

Use standard pulse programs for data acquisition.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.

-

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 7-bromo-2H-chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-bromo-2H-chromene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document consolidates available data on their synthesis, characterization, and biological activities, presenting it in a structured format to facilitate research and development efforts.

Physicochemical Properties

This compound and its derivatives are characterized by a core bicyclic structure consisting of a benzene ring fused to a pyran ring, with a bromine substituent at the 7-position. This structural motif imparts specific physicochemical properties that are crucial for their application in drug design and materials science.

Core Structure

The foundational structure is this compound, with the chemical formula C9H7BrO and a molecular weight of approximately 211.06 g/mol .[1] The presence of the bromine atom significantly influences the electronic and lipophilic character of the molecule.

Quantitative Data

Comprehensive quantitative data for a wide range of this compound derivatives is still an active area of research. However, available data for key derivatives is summarized below.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C9H7BrO | 211.06 | Not available | Not available |

| 7-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | 269.05 | Not available | Not available |

| 6-bromo-3-acetyl-2H-chromen-2-one | C11H7BrO3 | 267.08 | Not available | Not available |

| 7-bromo-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylic acid | C16H13BrO3 | 333.18 | Not available | Not available |

Note: The availability of specific melting and boiling points for many derivatives is limited in publicly accessible literature. Researchers are encouraged to consult specialized chemical databases for the most current information.

Chemical Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. The general approach often involves the construction of the chromene core followed by or preceded by bromination at the desired position.

General Synthetic Workflow

A common synthetic route to 2H-chromene derivatives involves the condensation of salicylaldehydes with various activated alkenes. For 7-bromo derivatives, a 4-bromosalicylaldehyde precursor would be a logical starting material.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate

This protocol describes a one-pot multicomponent reaction to synthesize a bromo-2H-chromene derivative.[2]

Materials:

-

Triphenylphosphine

-

Diethyl acetylenedicarboxylate (DEAD)

-

5-bromo-2-hydroxybenzaldehyde

-

Dichloromethane (DCM)

Procedure:

-

Dissolve triphenylphosphine (1 equivalent) and 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in dichloromethane.

-

Add diethyl acetylenedicarboxylate (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl 6-bromo-2H-chromene-2,3-dicarboxylate.

Characterization

The structural elucidation of synthesized this compound derivatives is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. For example, in the 1H NMR spectrum of 6-bromo-3-nitro-2-phenyl-2H-chromene, characteristic signals include a singlet for the proton at the 3-position and multiplets for the aromatic protons.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for 2H-chromene derivatives include C=C stretching vibrations for the aromatic and pyran rings, and C-O stretching vibrations. For derivatives with a carbonyl group (2-oxo-2H-chromenes or coumarins), a strong C=O stretching band is observed.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.

Biological and Pharmacological Properties

Chromene derivatives are known to exhibit a wide range of biological activities, and the introduction of a bromine atom at the 7-position can modulate these properties.[5]

Anticancer Activity

Several studies have highlighted the potential of bromo-substituted chromene derivatives as anticancer agents. Their mechanisms of action are believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway Inhibition:

Some 2H-chromene derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[6] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell metabolism and survival.

Caption: A proposed mechanism of anticancer activity for some 2H-chromene derivatives.

Antimicrobial Activity

Bromo-substituted chromene derivatives have also demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. For instance, certain 6-bromoindolglyoxylamide derivatives, which share a bromo-substituted heterocyclic core, have been shown to cause rapid membrane permeabilization and depolarization in bacteria.[4]

Conclusion and Future Directions

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents and functional materials. While research has demonstrated their potential in anticancer and antimicrobial applications, further studies are needed to fully elucidate their structure-activity relationships and mechanisms of action. The development of more efficient and scalable synthetic routes will be crucial for advancing these compounds into clinical and industrial applications. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive biological evaluations, and exploring their potential in other therapeutic areas.

References

- 1. 2H-Chromene synthesis [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated 2H-Chromenes: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Halogenated 2H-chromenes have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that position them as compelling candidates for drug discovery and development. Their unique structural features, conferred by the incorporation of halogen atoms, significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the core biological activities of halogenated 2H-chromenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Halogenated 2H-chromenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence and position of halogen substituents on the chromene scaffold play a crucial role in modulating their anticancer potency.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various halogenated 2H-chromene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 6-Bromo | WiDr (Colon) | 1.7 | [1] |

| 1b | 6-Chloro | WiDr (Colon) | 1.9 | [1] |

| 2a | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | S. aureus | N/A | [2] |

| 2b | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | S. epidermidis | N/A | [2] |

| 3a | 4-(2,3-dichlorophenyl)-6-methoxy | MCF-7 (Breast) | 5.2 | [1] |

| 3b | 4-(2,3-dichlorophenyl)-6-methoxy | HCT-116 (Colon) | 7.8 | [1] |

| 3c | 4-(2,3-dichlorophenyl)-6-methoxy | PC-3 (Prostate) | 6.5 | [1] |

| 3d | 4-(2,3-dichlorophenyl)-6-methoxy | A549 (Lung) | 9.1 | [1] |

| 3e | 4-(2,3-dichlorophenyl)-6-methoxy | HepG-2 (Liver) | 8.4 | [1] |

| 4 | 4-Clpgc | K562 (Leukemia) | 102 | [3] |

N/A - Not Applicable as the primary activity reported was antibacterial.

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which halogenated 2H-chromenes exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This often involves the modulation of key signaling pathways that regulate cell survival and proliferation. One such pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of caspase-dependent apoptosis.[4] Furthermore, some derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[3]

Antimicrobial Activity

Halogenated 2H-chromenes have shown potent activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria. The degree of halogenation has been observed to directly correlate with the antibacterial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated 2H-chromenes against bacterial strains.

| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | Mono-halogenated | S. aureus | 8-32 | [2] |

| 5b | Mono-halogenated | S. epidermidis | 8-32 | [2] |

| 6a | Tri-halogenated | S. aureus | 1-8 | [2] |

| 6b | Tri-halogenated | S. epidermidis | 1-8 | [2] |

| 2a | 2-(4-bromophenyl)-6-bromo-8-chloro | S. aureus (MDR) | 4 | [2] |

| 2b | 2-(4-bromophenyl)-6-bromo-8-chloro | S. epidermidis (MDR) | 1-4 | [2] |

(MDR - Multi-Drug Resistant)

Anti-inflammatory Activity

Recent studies have highlighted the potential of halogenated 2H-chromenes as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a halogenated monoterpene, which shares structural similarities with chromenes, and a 2-phenyl-4H-chromen-4-one derivative.

| Compound ID | Compound Type | Assay | IC50 (µM) | Reference |

| 7 | Halogenated Monoterpene | TNF-α inhibition | 2.5 ± 0.4 | [5] |

| 8 | 2-phenyl-4H-chromen-4-one derivative | NO Inhibition | Not specified, but showed strong inhibition | [6] |

Mechanism of Anti-inflammatory Action: Inhibition of the TLR4/MAPK Pathway

Halogenated compounds can suppress inflammatory responses by inhibiting the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway. This inhibition leads to the downregulation of downstream signaling molecules like MyD88 and subsequently reduces the activation of MAPKs (e.g., p38, JNK) and the transcription factor NF-κB.[6][7] This cascade ultimately results in the decreased production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the study of halogenated 2H-chromenes.

Synthesis of Halogenated 2-amino-4H-chromenes

A common and efficient method for the synthesis of 2-amino-4H-chromenes is a one-pot, three-component reaction.[9][10][11][12]

General Procedure:

-

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (e.g., a halogenated naphthol or resorcinol) (1 mmol) is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of a base, like piperidine or L-proline, is added to the mixture.[9][11]

-

The reaction mixture is stirred at room temperature or refluxed for a specified period, typically ranging from a few minutes to several hours, and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure halogenated 2-amino-4H-chromene derivative.

References

- 1. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]

- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halo-Substituted Chalcones and Azachalcones Inhibited Lipopolysaccharited-Stimulated Pro-Inflammatory Responses through the TLR4-Mediated Pathway [mdpi.com]

- 8. Inhibitory effects of alternaramide on inflammatory mediator expression through TLR4-MyD88-mediated inhibition of NF-кB and MAPK pathway signaling in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. jmchemsci.com [jmchemsci.com]

- 12. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 7-Bromo-2H-Chromene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules exhibiting a wide array of pharmacological activities. The introduction of a bromine atom onto this scaffold can significantly modulate its physicochemical and biological properties, making bromo-substituted 2H-chromenes attractive candidates for drug discovery and development. While direct studies on 7-bromo-2H-chromene are limited in the readily available scientific literature, this technical guide will explore its potential applications in medicinal chemistry by drawing parallels with closely related bromo-substituted 2H-chromene derivatives. This document will cover potential synthesis strategies, prospective biological activities including anticancer and anti-inflammatory effects, and plausible mechanisms of action based on existing research on analogous compounds.

Introduction

The 2H-chromene core, a bicyclic ether, is a fundamental structural unit in a variety of bioactive compounds.[1] Its derivatives are known to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The strategic placement of a halogen atom, such as bromine, on the aromatic ring of the chromene can enhance its therapeutic potential by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Although research has predominantly focused on other positional isomers, such as 6-bromo-2H-chromenes, the unique electronic and steric properties conferred by a bromine at the 7-position warrant a dedicated exploration of its potential in medicinal chemistry. This guide aims to provide a comprehensive overview of the prospective applications of this compound, based on the established biological activities of its analogs.

Synthesis of Bromo-Substituted 2H-Chromenes

A general and efficient synthesis of 2H-chromene derivatives often involves the reaction of a substituted salicylaldehyde with a suitable reagent to form the pyran ring. For bromo-substituted analogs, a common starting material is a brominated salicylaldehyde.

Potential Synthetic Pathway for this compound Derivatives:

A plausible synthetic route to a this compound derivative, specifically diethyl 6-bromo-2H-chromene-2,3-dicarboxylate, has been reported and could potentially be adapted for the 7-bromo isomer by starting with 4-bromo-2-hydroxybenzaldehyde. The reaction involves a one-pot multicomponent reaction of triphenylphosphine, diethyl acetylenedicarboxylate (DEAD), and the substituted salicylaldehyde.[5]

Experimental Protocol: Synthesis of Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate[5]

-

Materials: Triphenylphosphine, diethyl acetylenedicarboxylate (DEAD), 5-bromo-2-hydroxybenzaldehyde, dichloromethane.

-

Procedure:

-

To a solution of triphenylphosphine (1 mmol) and 5-bromo-2-hydroxybenzaldehyde (1 mmol) in dichloromethane (10 mL), add diethyl acetylenedicarboxylate (1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diethyl 6-bromo-2H-chromene-2,3-dicarboxylate.

-

Note: This protocol is for the 6-bromo isomer and would require adaptation for the synthesis of the 7-bromo analog, primarily by using 4-bromo-2-hydroxybenzaldehyde as the starting material.

Potential Therapeutic Applications

Based on the biological activities reported for various bromo-2H-chromene derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of bromo-substituted 2H-chromene derivatives.[4][6]

A notable example is a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene moiety, which exhibited significant cytotoxicity against a panel of cancer cell lines, with IC₅₀ values comparable to the standard anticancer drug cisplatin.[4][6] The presence of the 6-bromo substituent on the chromene ring was found to have a positive impact on the growth inhibitory activity.[4][7]

Table 1: Cytotoxicity of a 6-bromo-2-methyl-2H-chromene derivative (Compound 135o) [6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Epithelial Adenocarcinoma | 17.5 |

| K562 | Leukemia | 10.6 |

| MCF-7 | Breast Adenocarcinoma | 15.3 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 24.8 |

The proposed mechanism for the anticancer activity of some chromene derivatives involves the induction of apoptosis and cell cycle arrest.[8]

Carbonic Anhydrase Inhibition

2H-chromene derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[9][10] These enzymes play a crucial role in tumor progression and are considered important targets for anticancer drug development. While specific data on this compound is unavailable, the general chromene scaffold shows promise for developing selective CA inhibitors. The inhibition is often selective for the tumor-associated isoforms over the ubiquitous off-target isoforms CA I and II.[9][11]

Table 2: Inhibitory Activity (Ki) of a 2H-chromene Derivative (EMAC10163b) against Carbonic Anhydrase Isoforms [9]

| Carbonic Anhydrase Isoform | Ki (µM) |

| hCA IX | 0.53 |

| hCA XII | 0.47 |

Anti-inflammatory and Anti-allergic Activity

A study on a 3-bromo-7-methoxy-2H-chromen-2-one derivative revealed significant anti-allergic and anti-inflammatory properties.[12] This compound was shown to inhibit the release of β-hexosaminidase and histamine from mast cells, key mediators of allergic reactions. Furthermore, it suppressed the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α.[12]

The underlying mechanism involves the inhibition of key signaling pathways, including MAPK, AKT, and NF-κB, which are crucial for the inflammatory response.[12]

Experimental Protocol: MTT Assay for Cytotoxicity[7]

-

Objective: To assess the in vitro anticancer activity of a compound.

-

Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), multi-well plates.

-

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the extensive research on its structural isomers and related derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The bromo-2H-chromene core has demonstrated significant promise in the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Future research should focus on the following areas:

-

Development of efficient and scalable synthetic routes for this compound and its derivatives.

-

Systematic in vitro and in vivo evaluation of these compounds against a panel of cancer cell lines and inflammatory models.

-

Investigation of the specific molecular targets and signaling pathways modulated by this compound derivatives to elucidate their mechanisms of action.

-

Quantitative Structure-Activity Relationship (QSAR) studies to guide the design and optimization of more potent and selective analogs.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 7. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unica.it [iris.unica.it]

- 12. researchgate.net [researchgate.net]

7-bromo-2H-chromene as a privileged scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The introduction of a bromine atom at the 7-position of the 2H-chromene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide explores the role of the 7-bromo-2H-chromene scaffold in drug discovery, summarizing available data, outlining experimental protocols, and visualizing key concepts.

Synthesis of this compound Derivatives

The synthesis of 2H-chromene derivatives can be achieved through various catalytic methodologies.[1] A common approach involves the reaction of a substituted salicylaldehyde with an appropriate coupling partner. For the synthesis of this compound derivatives, 4-bromosalicylaldehyde serves as a key starting material.

General Experimental Protocol: Synthesis of this compound Analogs

A general and adaptable method for the synthesis of this compound derivatives involves the condensation of 4-bromosalicylaldehyde with various activated methylene compounds or other suitable reagents, often catalyzed by a base or a transition metal. The following is a representative protocol that can be adapted for the synthesis of a variety of this compound derivatives.

Materials:

-

4-Bromosalicylaldehyde

-

Appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate) or other suitable coupling partner

-

Base catalyst (e.g., piperidine, triethylamine) or transition metal catalyst

-

Solvent (e.g., ethanol, acetonitrile, DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 4-bromosalicylaldehyde (1 equivalent) in the chosen solvent, add the active methylene compound (1-1.2 equivalents) and the catalyst (catalytic amount, e.g., 0.1 equivalents).

-

The reaction mixture is then stirred at room temperature or heated under reflux for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of the 2H-chromene scaffold have demonstrated a wide range of biological activities. While specific data for a large series of this compound derivatives is limited in publicly available literature, data from related bromo-substituted chromenes and other analogs provide valuable insights into their potential as therapeutic agents. The bromine substituent at the 7-position is expected to modulate the activity of the parent chromene scaffold.

The following table summarizes some of the reported biological activities and quantitative data for bromo-substituted chromene and benzochromene derivatives. It is important to note that the position of the bromine atom and other substituents significantly impacts the biological activity.

| Compound Class | Biological Activity | Target/Assay | IC50/EC50/Ki | Reference |

| 6-Bromo-2-methyl-2H-chromene derivative (135o) | Anticancer | A549 (lung cancer) | 17.5 µM | [3] |

| K562 (leukemia) | 10.6 µM | [3] | ||

| MCF-7 (breast cancer) | 15.3 µM | [3] | ||

| MOLT-4 (leukemia) | 24.8 µM | [3] | ||

| 8-Bromo-1-(substituted)-1H-benzo[f]chromene derivatives | Anticancer | MCF-7 (breast cancer) | Various µM ranges | [5] |

| HCT-116 (colon cancer) | Various µM ranges | [5] | ||

| HepG-2 (liver cancer) | Various µM ranges | [5] | ||

| 7-Halo-2H-chromene derivatives | P2Y6 Receptor Antagonism | Ca2+ mobilization assay | µM range | [6] |

| Benzochromene derivatives | Anticancer | MCF-7/ADR (resistant breast cancer) | 10.9–15.5 µM | [7] |

| P-glycoprotein inhibition | - | [7] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Modulation

Chromene derivatives have been reported to exert their biological effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While specific studies on the signaling pathways affected by this compound are not extensively documented, the general chromene scaffold is known to interact with key cellular targets. For instance, some chromene derivatives have been shown to induce apoptosis in cancer cells by affecting the Bcl-2 family of proteins and activating caspases.[5] Others have been found to inhibit kinases involved in cancer progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Some novel 2H-chromene derivatives have been shown to inhibit this pathway.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on chromene derivatives strongly suggests that the introduction of a bromine atom at the 7-position can lead to compounds with significant biological activities, particularly in the area of oncology. While more focused research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of this compound analogs, the available data and the established versatility of the chromene core make this a fertile area for future drug discovery efforts. The synthesis is generally accessible, and standard biological assays can be readily employed to evaluate the potential of new derivatives. Further investigation into the specific cellular targets and signaling pathways modulated by this scaffold will be crucial in advancing these promising compounds towards clinical development.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. caribjscitech.com [caribjscitech.com]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Scarcity in Nature: A Technical Guide to the Discovery and Occurrence of Bromo-substituted Chromenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-substituted chromenes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. However, a thorough review of scientific literature reveals a notable scarcity, if not a complete absence, of these specific compounds as naturally occurring products. In contrast, their likely biosynthetic precursors, bromophenols, are abundantly found in marine environments, particularly in red algae of the genera Laurencia and Polysiphonia. This technical guide provides a comprehensive overview of the current state of knowledge regarding bromo-substituted chromenes, focusing on their apparent rarity in nature, the rich natural occurrence of their bromophenol precursors, and the synthetic routes that can be employed to generate these valuable compounds.

Introduction: The Enigma of Bromo-substituted Chromenes in Nature

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a bromine atom to this structure can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Despite the vast diversity of halogenated, and specifically brominated, natural products discovered to date, bromo-substituted chromenes remain conspicuously absent from inventories of naturally occurring molecules.

This guide will explore this intriguing "natural product gap" by first examining the well-established domain of naturally occurring bromophenols. Understanding the discovery, isolation, and biological roles of these precursor molecules provides a crucial context for appreciating the potential for, and the apparent lack of, natural bromo-substituted chromene synthesis. The guide will then detail the synthetic methodologies available to researchers for the creation of bromo-substituted chromenes, which are vital for enabling further investigation into their therapeutic potential.

The Abundant Precursors: Discovery and Natural Occurrence of Bromophenols

Marine algae, in response to their unique and competitive environments, have evolved to produce a remarkable array of secondary metabolites, many of which are halogenated. Bromophenols are a prominent class of these compounds, with hundreds of unique structures identified.

Key Marine Sources

Red algae are particularly prolific producers of bromophenols.[1][2][3][4] Genera such as Rhodomela , Polysiphonia , and Laurencia are well-documented sources of a diverse range of these compounds.[2][3][4] These algae possess bromoperoxidase enzymes that facilitate the electrophilic bromination of phenol precursors.[1]

Representative Bromophenols from Polysiphonia urceolata

The red alga Polysiphonia urceolata has been a source for the discovery of novel bromophenols with significant biological activities. The following table summarizes some of the bromophenols isolated from this species, highlighting their structural diversity.

| Compound Name | Molecular Formula | Source Organism | Reference |

| 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid | C₁₅H₁₁Br₃O₅ | Polysiphonia urceolata | [5] |

| (E)-4-(3-bromo-4,5-dihydroxyphenyl)-but-3-en-2-one | C₁₀H₉BrO₃ | Polysiphonia urceolata | [5] |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | C₁₂H₁₄Br₂O₃ | Polysiphonia urceolata | [5] |

| 1,2-bis(3-bromo-4,5-dihydroxyphenyl)ethane | C₁₄H₁₂Br₂O₄ | Polysiphonia urceolata | [5] |

Experimental Protocols

Given the lack of naturally occurring bromo-substituted chromenes to isolate, this section provides a representative protocol for the extraction and isolation of their bromophenol precursors from marine algae, followed by a general synthetic protocol for a bromo-substituted chromene.

Extraction and Isolation of Bromophenols from Polysiphonia urceolata

This protocol is based on methodologies described in the literature for the isolation of bromophenols from red algae.[5]

-

Collection and Preparation: Collect fresh specimens of Polysiphonia urceolata. Clean the algal material of any epiphytes and debris and air-dry in the shade.

-

Extraction: Mill the dried algal material into a fine powder. Macerate the powder with 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times.

-

Solvent Partitioning: Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-

Chromatographic Separation: Subject the ethyl acetate-soluble fraction to column chromatography on a silica gel column. Elute the column with a gradient of increasing polarity, typically a chloroform-methanol solvent system.

-

Purification: Further purify the fractions obtained from the silica gel column using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., methanol-water gradient) to yield pure bromophenol compounds.

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Synthesis of a 4-Bromo-2H-chromene Derivative

This protocol is a general representation of synthetic methods for bromo-substituted chromenes, which often start from chroman-4-ones.

-

Starting Material: Begin with a suitably substituted chroman-4-one.

-

Bromination Reaction: Reflux the chroman-4-one with phosphorus tribromide (PBr₃) for approximately 30-90 minutes.

-

Work-up: After cooling, carefully pour the reaction mixture into a mixture of ice and water. Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by vacuum distillation or column chromatography to obtain the 4-bromo-2H-chromene.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of brominated natural products and the synthesis of bromo-substituted chromenes.

Caption: Workflow for the Isolation of Brominated Natural Products.

Caption: Natural Occurrence vs. Synthetic Accessibility.

Conclusion and Future Directions

The study of bromo-substituted chromenes highlights a fascinating disparity between synthetic feasibility and natural occurrence. While chemists can readily synthesize these compounds, nature appears to have not widely adopted this structural motif, favoring instead the production of their bromophenol precursors. This observation opens up several avenues for future research:

-

Biosynthetic Investigations: Exploring the enzymatic machinery of bromophenol-producing marine organisms could reveal whether the potential for chromene ring formation exists and, if so, why it is not a common biosynthetic outcome.

-

Screening of Marine Extracts: Advanced analytical techniques, such as metabolomics, could be applied to a wider range of marine organisms to search for trace amounts of naturally occurring bromo-substituted chromenes that may have been missed by traditional isolation methods.

-

Drug Discovery and Development: The synthetic accessibility of bromo-substituted chromenes provides a platform for the systematic exploration of their biological activities. Structure-activity relationship (SAR) studies can be conducted to optimize their therapeutic potential for various diseases.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2H-Chromene Oxacyclic Core

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 2H-Chromene Core

The 2H-chromene, a benzopyran derivative, is a vital heterocyclic scaffold in medicinal chemistry. Its structure, featuring a benzene ring fused to a pyran ring, forms the foundation for a multitude of synthetic and naturally occurring compounds.[1] This core is a recognized "privileged scaffold," indicating its propensity to bind to various biological targets and exhibit a wide range of pharmacological activities.[2] The versatility of the 2H-chromene ring system has attracted considerable attention from the scientific community, leading to the development of numerous synthetic strategies to access a diverse array of derivatives.[3][4][5] These derivatives have demonstrated significant potential in drug discovery, with reported activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

The 2H-chromene moiety is a common structural feature in many biologically active molecules and natural products.[1] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This adaptability makes the 2H-chromene core an attractive starting point for the design and development of novel therapeutic agents.

Physicochemical Properties of 2H-Chromene Derivatives

The physicochemical properties of 2H-chromene derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (logP), and aqueous solubility, can be modulated by varying the substituents on the core structure. A comprehensive understanding of these properties is essential for optimizing drug-like characteristics.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogS (pH 7.4) | Reference |

| 1 | C15H12O | 208.26 | Not Available | Not Available | [6] |

| 2 | C10H8O2 | 160.17 | Not Available | Not Available | |

| 3 | C16H14O3 | 254.28 | Not Available | Not Available | |

| 26 | C18H12F3NO3 | 363.29 | Not Available | 0.37 | [6] |

Biological Activities of 2H-Chromene Derivatives

Derivatives of the 2H-chromene core have exhibited a remarkable breadth of biological activities, with anticancer properties being one of the most extensively studied. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2H-chromene derivatives against a variety of human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected 2H-chromene compounds, highlighting their IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | HT-29 (Colon) | > Doxorubicin | [7] |

| Compound 5 | HepG-2 (Liver) | > Doxorubicin | [7] |

| Compound 6 | MCF-7 (Breast) | > Doxorubicin | [7] |

| Compound 126 | HCT (Colon) | 1.7 | [8] |

| Compound 177e | MCF-7 (Breast) | 2.7 | [8] |

| Compound 177f | HCT-116 (Colon) | 0.2 | [8] |

| Compound 177m | HepG-2 (Liver) | 0.4 | [8] |

| Compound 191 | A549, K562, MCF-7, MOLT-4 | Similar to Cisplatin | [8] |

| Compound 7f | HepG-2, MCF-7, HCT-116 | 1.63 - 1.72 | [9] |

| Compound 7g | HepG-2, MCF-7, HCT-116 | Remarkable Activity | [9] |

Experimental Protocols

General Synthesis of 2-Substituted-2H-Chromenes

A variety of synthetic methods have been developed for the preparation of the 2H-chromene core. One common and efficient approach is the reaction of salicylaldehydes with various vinyl boronic acids or potassium vinyltrifluoroborates, often catalyzed by a secondary amine.[4]

Materials:

-

Substituted Salicylaldehyde (1 mmol)

-

Potassium vinyltrifluoroborate or Vinyl boronic acid (1 mmol)

-

Dibenzylamine (20 mol%)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated NH4Cl solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

To a solution of the substituted salicylaldehyde in DMF, add the potassium vinyltrifluoroborate (or vinyl boronic acid) and dibenzylamine.

-

Stir the reaction mixture at 80 °C for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).[4][10]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[10]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[10]

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.[10]

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted-2H-chromene.[5]

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for the in vitro screening of potential anticancer compounds.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2H-chromene derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Treat the cells with various concentrations of the 2H-chromene derivatives and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Molecular Interactions

2H-chromene derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[13] Some 2H-chromene derivatives have been identified as potent inhibitors of NF-κB activation.[1][14] They can interfere with the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of its target genes.

Caption: Inhibition of the canonical NF-κB signaling pathway by a 2H-chromene derivative.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[15] Dysregulation of this pathway is a hallmark of many cancers. Certain 2H-chromene derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[16][17]

Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by a 2H-chromene derivative.

Conclusion

The 2H-chromene oxacyclic core represents a highly versatile and privileged scaffold in the field of medicinal chemistry and drug development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a compelling starting point for the discovery of novel therapeutic agents. The demonstrated ability of 2H-chromene compounds to modulate critical signaling pathways, such as NF-κB and PI3K/Akt/mTOR, underscores their potential in the treatment of cancer and other diseases. Further exploration of the structure-activity relationships and optimization of the physicochemical properties of 2H-chromene derivatives will undoubtedly lead to the development of new and effective drug candidates. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of innovative therapies based on this remarkable heterocyclic core.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. 2H-Chromene synthesis [organic-chemistry.org]

- 4. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-bromo-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 7-bromo-2H-chromene, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic strategies for related 2H-chromene derivatives and can be adapted for the specific synthesis of the 7-bromo analog.

Introduction

2H-chromenes are a class of oxygen-containing heterocyclic compounds that are present in a variety of natural products and pharmacologically active molecules. The synthesis of substituted 2H-chromenes is of great interest to organic and medicinal chemists. The methods described herein focus on the construction of the 2H-chromene scaffold starting from appropriately substituted phenols.

Synthetic Strategies